molecular formula C19H24N2O2S B2492353 2-(4-(tert-butyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896297-85-1

2-(4-(tert-butyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No. B2492353
CAS RN: 896297-85-1
M. Wt: 344.47
InChI Key: GPFGOFADBHYVQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic aromatic substitution reactions and direct polycondensation methods. For instance, aromatic polyamides with ether linkages and ortho-phenylene units have been synthesized using dicarboxylic acids derived from 4-tert-butylcatechol through phosphorylation reactions, indicating the potential synthesis pathways that could be adapted for our compound of interest (Hsiao et al., 2000).

Molecular Structure Analysis

The molecular structure of similar thiophene-containing compounds reveals significant insights. For example, the structural analysis of N-butylthiophene-3-carboxamide and its derivatives demonstrates the close intermolecular interactions and the planarity between the aromatic thiophene ring and amide groups, contributing to the compound's stability and reactivity (Gable et al., 1997).

Chemical Reactions and Properties

Aromatic polyamides based on bis(ether-carboxylic acid) derived from tert-butylhydroquinone exhibit remarkable reactivity and form transparent, tough films when cast from solution, suggesting the potential chemical reactivity of our target compound in forming polymeric materials with desirable physical properties (Yang et al., 1999).

Physical Properties Analysis

The physical properties of related polyamides, such as non-crystallinity, solubility in polar solvents, and the formation of transparent films, are influenced by the molecular structure and the presence of flexible ether linkages and tert-butyl groups. These polymers exhibit high glass transition temperatures and thermal stability, which may be reflective of the physical properties of our compound (Hsiao et al., 2000).

Chemical Properties Analysis

The chemical properties of compounds containing tert-butyl groups and thiophene rings are characterized by their reactivity towards nucleophilic aromatic substitution and their ability to participate in the formation of polyamides through polycondensation reactions. The presence of these functional groups contributes to the overall reactivity and potential applications of the compound in polymer synthesis and material science (Yang et al., 1999).

Scientific Research Applications

Synthesis and Properties of Polyamides

Polyamides synthesized from compounds structurally related to 2-(4-(tert-butyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide have been researched for their solvent solubility, thermal stability, and potential to form transparent, flexible films. For instance, polymers prepared from dicarboxylic acids and diamines exhibit high thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C. These materials demonstrate excellent solubility in various polar solvents and the ability to create transparent and tough films by solution casting, indicating their suitability for high-performance materials applications (Hsiao, Yang, & Chen, 2000).

Characteristics of Aromatic Polyamides

Further studies into aromatic polyamides based on bis(ether-carboxylic acid) or a dietheramine derived from tert-butylhydroquinone reveal that these materials are readily soluble in organic solvents and capable of forming transparent, tough films. These polymers display high thermal stability with glass transition (Tg) values between 209-267°C and 10% weight loss temperatures above 460°C in nitrogen, showcasing their potential in applications requiring high thermal resistance and material integrity under stress (Yang, Hsiao, & Yang, 1999).

Electrochromic Properties of Polyamides

Research into the electrochromic properties of polyamides incorporating di-tert-butyl-substituted phenylenediamine units indicates that these materials exhibit excellent electrochemical and electrochromic stability. They undergo reversible color changes when applied potentials range from 0.0 to 1.2 V, transitioning from colorless or pale yellowish to green and blue oxidized forms. This behavior suggests their potential use in electrochromic devices, where durable and efficient color change capabilities are desired (Hsiao, Liou, & Wang, 2009).

properties

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-11-12(2)24-18(15(11)17(23)20-6)21-16(22)13-7-9-14(10-8-13)19(3,4)5/h7-10H,1-6H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFGOFADBHYVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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